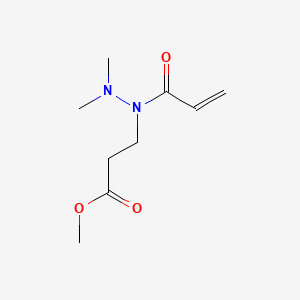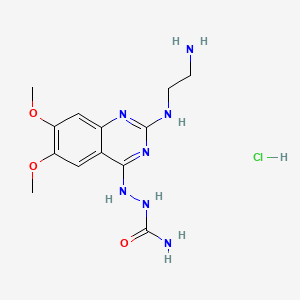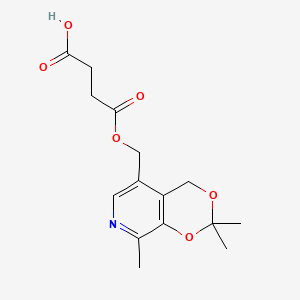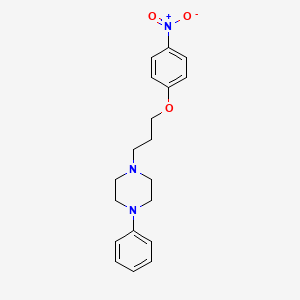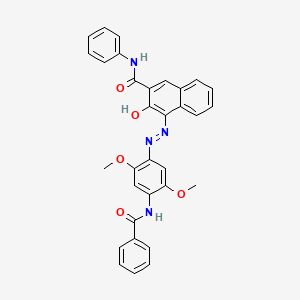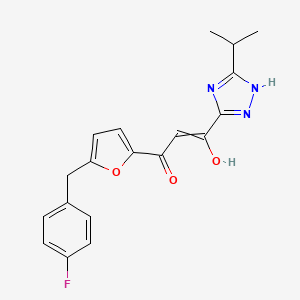
3'-Hydroxyflavanone, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxyflavanone, ®- is a monohydroxyflavanone where the hydroxy group is located at the 3’ position of the flavanone structure. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxyflavanone, ®- can be achieved through several methods. One common synthetic route involves the oxidative cyclization of chalcones. The Algar-Flynn-Oyamada reaction is a well-known method where a chalcone undergoes oxidative cyclization to form a flavonol . Another method involves the biocatalytic synthesis using recombinant Escherichia coli cells expressing specific genes, which can convert flavanones to hydroxylated flavones .
Industrial Production Methods
Industrial production of 3’-Hydroxyflavanone, ®- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and engineered microorganisms is also explored for more sustainable and efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxyflavanone, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3’-Hydroxyflavanone to other oxidized flavonoid derivatives.
Reduction: Reduction reactions can modify the flavanone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the flavanone structure, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated flavonoids, which can exhibit different biological activities and properties. For example, the oxidation of 3’-Hydroxyflavanone can lead to the formation of flavonols, which are known for their strong antioxidant properties .
Aplicaciones Científicas De Investigación
3’-Hydroxyflavanone, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Medicine: Research explores its potential therapeutic applications in treating various diseases, including cancer and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxyflavanone, ®- involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by deregulating cell cycle progression and triggering apoptosis. This involves the upregulation of p53 and p21 proteins and the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
3’-Hydroxyflavanone, ®- can be compared with other similar compounds, such as:
Taxifolin (Dihydroquercetin): Known for its strong antioxidant and hepatoprotective activities.
Aromadedrin (Dihydrokaempferol): Exhibits antioxidant and anti-inflammatory properties.
Engeletin (Dihydrokaempferol-3-rhamnoside): Known for its potential health benefits and presence in various plants.
These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, highlighting the unique properties of 3’-Hydroxyflavanone, ®-.
Propiedades
Número CAS |
1030267-21-0 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1 |
Clave InChI |
JVSPTYZZNUXJHN-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
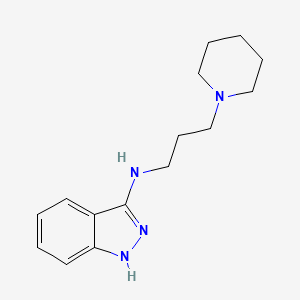
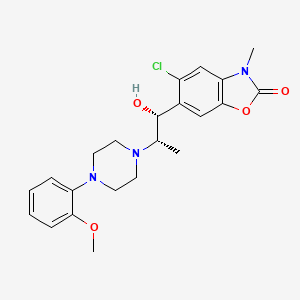
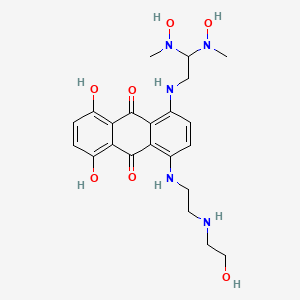
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
